3-Cyclopentyl-1-{4-[(9-ethylcarbazol-3-YL)methyl]piperazin-1-YL}propan-1-one
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Overview
Description
3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE is a complex organic compound featuring a cyclopentyl group, a carbazole moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE typically involves multiple steps, including the formation of the carbazole and piperazine intermediates. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the preparation might involve the use of palladium-catalyzed coupling reactions and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques would be essential to meet the high demand for this compound in various applications.
Chemical Reactions Analysis
Types of Reactions
3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines. Substitution reactions could introduce new functional groups, such as halides or alkyl groups .
Scientific Research Applications
3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structural properties.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-Propanone, 3-cyclopentyl-1-[9-ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)
- 1-Propanone, 3-cyclopentyl-1-[9-ethyl-6-(2-thienylcarbonyl)-9H-carbazol-3-yl]-, 1-(O-acetyloxime)
Uniqueness
What sets 3-CYCLOPENTYL-1-{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}-1-PROPANONE apart from these similar compounds is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C27H35N3O |
---|---|
Molecular Weight |
417.6 g/mol |
IUPAC Name |
3-cyclopentyl-1-[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C27H35N3O/c1-2-30-25-10-6-5-9-23(25)24-19-22(11-13-26(24)30)20-28-15-17-29(18-16-28)27(31)14-12-21-7-3-4-8-21/h5-6,9-11,13,19,21H,2-4,7-8,12,14-18,20H2,1H3 |
InChI Key |
AFHBZDBTPOXDJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)CCC4CCCC4)C5=CC=CC=C51 |
Origin of Product |
United States |
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